Substituted indazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazole ring. They are known to exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry and drug discovery. [] Variations in the type, number, and position of substituents on the indazole scaffold significantly influence their chemical properties and biological activities.
6-Bromo-3-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of bromine, chlorine, and nitro substituents. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and reactivity. The molecular formula of 6-bromo-3-chloro-4-nitro-1H-indazole is , with a molecular weight of 276.47 g/mol .
6-Bromo-3-chloro-4-nitro-1H-indazole can be synthesized through various chemical methods, often involving the modification of simpler indazole derivatives. Its synthesis is crucial for developing pharmaceuticals and other industrial applications due to its utility as an intermediate in organic chemistry .
This compound is classified as a nitro-substituted indazole, which places it within a broader category of nitrogen-containing heterocycles. Indazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties .
The synthesis of 6-bromo-3-chloro-4-nitro-1H-indazole can be achieved through several methodologies:
The synthesis often requires careful temperature control and the use of inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. The bromination step is particularly sensitive, necessitating precise addition rates and monitoring of reaction progress via techniques like high-performance liquid chromatography.
The molecular structure of 6-bromo-3-chloro-4-nitro-1H-indazole features a bicyclic indazole core with specific substituents:
The canonical SMILES representation for this compound is C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br
, indicating the arrangement of atoms within the molecule .
Key structural data includes:
6-Bromo-3-chloro-4-nitro-1H-indazole participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, substitution reactions may require specific solvents or catalysts to facilitate nucleophilic attack on the halogen atoms.
The mechanism by which 6-bromo-3-chloro-4-nitro-1H-indazole exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that its substituents allow it to act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in inflammation or cancer progression . The exact mechanisms remain an active area of investigation, with studies focusing on binding affinities and structure-activity relationships.
Quantitative structure–activity relationship (QSAR) analyses have been employed to predict biological activity based on structural variations among indazole derivatives .
Key physical properties include:
The chemical properties are characterized by:
Safety data sheets indicate that while handling this compound, standard precautions should be taken due to its halogenated nature, which may pose hazards if improperly managed .
6-Bromo-3-chloro-4-nitro-1H-indazole has several scientific uses:
Indazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with broad therapeutic applications. Their significance stems from:
Table 1: Therapeutic Applications of Representative Indazole-Based Drugs
Drug Name | Biological Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Niraparib | PARP enzyme | Ovarian, breast cancer | 1H-Indazole-7-carboxamide derivative |
Pazopanib | VEGFR/PDGFR tyrosine kinases | Renal cell carcinoma | 1H-Indazole-3-amine derivative |
Benzydamine | Unknown (local anti-inflammatory) | Oropharyngeal inflammation | 3-(1-Benzylindazol-3-yl)oxypropan-1-amine |
Granisetron | 5-HT3 receptor | Chemotherapy-induced nausea | N-Indazole-carbazole derivative |
The strategic incorporation of nitro (-NO₂), bromo (-Br), and chloro (-Cl) groups at specific positions on the indazole ring profoundly impacts molecular properties and biological activity:
Chloro Group (Position 3): Chlorine is a smaller halogen providing steric bulk and lipophilicity (increasing log P). Position 3 is adjacent to the pyrazole-type nitrogen (N2), and substitution here can influence tautomeric equilibrium (1H vs 2H-indazole) and hydrogen-bonding potential. Chloro substituents at C3 often enhance potency, as seen in 3-bromo-7-nitro-1H-indazole, which showed stronger nNOS inhibition than its non-halogenated analogue [6] [8].
Steric and Lipophilic Contributions:
Table 2: Impact of Substituents on Indazole Properties and Activity
Substituent & Position | Electronic Effect | Key Functional Roles | Biological Consequence (Examples) |
---|---|---|---|
-NO₂ (Position 4) | Strong π-electron withdrawal | H-bond acceptance; Resonance stabilization; Electron sink | Enhanced NOS inhibition potency; Potential metabolic sensitivity |
-Br (Position 6) | Moderate σ-withdrawal | Cross-coupling handle; Hydrophobic bulk; Steric control | Enables SAR expansion via derivatization; Fills hydrophobic pocket |
-Cl (Position 3) | Weak σ-withdrawal/ortho effect | Lipophilicity increase; Steric occlusion near N2 | Potency boost in halogenated analogues (cf. non-halogenated); Possible influence on tautomerism |
The exploration of nitroindazoles as bioactive compounds has evolved significantly over several decades, driven by their potent enzyme inhibition profiles:
Table 3: Evolution of Key Nitro-Substituted Indazole Inhibitors
Compound (CAS if known) | Key Structural Features | Target (Primary) | Potency (IC₅₀ or Notable Activity) | Historical Significance |
---|---|---|---|---|
7-Nitroindazole (2949-16-0) | 7-Nitro-1H-indazole | nNOS | 0.9 µM (rat cerebellar NOS) [8] | First relatively selective nNOS inhibitor in vivo |
3-Bromo-7-nitro-1H-indazole | 3-Bromo, 7-Nitro-1H-indazole | nNOS | Significantly > 7-NI [6] [8] | Demonstrated potency enhancement via C3 halogenation |
1H-Indazole-7-carbonitrile | 7-Cyano-1H-indazole | nNOS | 7.6 µM [6] | Validated non-nitro electron-withdrawing group at C7 |
3-Bromo-1H-indazole-7-carbonitrile | 3-Bromo, 7-Cyano-1H-indazole | nNOS | 2.5 µM [6] | Combined C3 halogen + C7 CN for potency & reduced nitro concerns |
6-Bromo-3-chloro-4-nitro-1H-indazole (885519-40-4) | 6-Bromo, 3-Chloro, 4-Nitro-1H-indazole | Building Block | N/A (Synthetic intermediate) | Polyhalogenated nitroindazole for targeted drug discovery |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2